molecular formula C17H22N6 B3018593 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2380067-35-4

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B3018593
CAS No.: 2380067-35-4
M. Wt: 310.405
InChI Key: FFTJLDXRTLYURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a cyclobutylpyrimidine moiety and an additional methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable diamine with a cyclobutyl-containing pyrimidine derivative under basic conditions to form the piperazine ring.

    Substitution: The piperazine intermediate is then subjected to nucleophilic substitution reactions with a methylpyrimidine derivative to introduce the additional pyrimidine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine: Similar structure with a morpholine ring instead of a cyclobutyl group.

    2-[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine: Contains a phenyl group in place of the cyclobutyl group.

Uniqueness

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is unique due to the presence of the cyclobutyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-10-18-17(19-11-13)23-7-5-22(6-8-23)16-9-15(20-12-21-16)14-3-2-4-14/h9-12,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTJLDXRTLYURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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